Predicted >10-Fold Loss in MMP-9 PEX Domain Binding Affinity vs. Lead Compound MMP-9-IN-1
The target compound lacks the 4-difluoromethoxy group essential for high-affinity MMP-9 PEX domain binding. Its lead analog, MMP-9-IN-1, demonstrates a Kd of 2.1 ± 0.2 μM for the MMP-9 PEX domain [1]. Based on the reported SAR, the unsubstituted N-phenyl analog is expected to exhibit severely attenuated binding (estimated Kd > 20 μM) and can serve as a structurally matched negative control [2].
| Evidence Dimension | MMP-9 PEX Domain Binding Affinity (Kd, μM) |
|---|---|
| Target Compound Data | >20 μM (predicted) |
| Comparator Or Baseline | MMP-9-IN-1 (N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide): 2.1 ± 0.2 μM |
| Quantified Difference | Predicted >10-fold loss in binding affinity |
| Conditions | Fluorescence spectroscopy-based binding assay using purified recombinant proMMP-9 |
Why This Matters
This defines the compound as the optimal, structurally matched negative control for MMP-9 PEX domain studies, essential for validating functional engagement assays.
- [1] Dufour A, et al. Small-molecule anticancer compounds selectively target the hemopexin domain of matrix metalloproteinase-9. Cancer Res. 2011 Jul 15;71(14):4977-88. View Source
- [2] Dufour A, et al. Small-molecule anticancer compounds selectively target the hemopexin domain of matrix metalloproteinase-9. Cancer Res. 2011 Jul 15;71(14):4977-88. [SAR based on compound 1 vs compound 2 comparison in Figure 2] View Source
